molecular formula C6H5ClN2O3 B3038057 4-chloro-1-methyl-3-nitro-1H-pyridin-2-one CAS No. 719268-89-0

4-chloro-1-methyl-3-nitro-1H-pyridin-2-one

Cat. No. B3038057
CAS RN: 719268-89-0
M. Wt: 188.57 g/mol
InChI Key: SOZKCGXAVVUKIT-UHFFFAOYSA-N
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Description

“4-chloro-1-methyl-3-nitro-1H-pyridin-2-one” is a chemical compound with the empirical formula C5H3ClN2O2 . It is a derivative of pyridinone, which is a class of compounds containing a pyridine ring, which is a heterocyclic aromatic ring with five carbon atoms and one nitrogen atom .

Scientific Research Applications

Molecular Structure Analysis

  • The molecular structure of compounds including 4-chloro-pyridine-N-oxides has been explored through gas-phase electron diffraction, revealing specific structural parameters and symmetry characteristics (Chiang & Song, 1983).

Synthesis and Derivative Applications

  • 4-chloro-1-methyl-3-nitro-1H-pyridin-2-one serves as a versatile building block for synthesizing various derivatives, including 4-substituted 7-azaindole derivatives, through nucleophilic displacement (Figueroa‐Pérez et al., 2006).

Structural and Spectroscopic Analysis

  • Spectroscopic and X-ray diffraction methods have been employed to analyze the structure of derivatives like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, providing insights into hydrogen bonding and structural features (Tranfić et al., 2011).

Charge-Transfer Complex Studies

  • Equilibrium studies of 4-substituted pyridine 1-oxide-iodine charge-transfer complexes, including 4-nitropyridine 1-oxide, have been conducted, offering valuable data on molecular interactions and complexation (Gardner & Ragsdale, 1968).

Nitration and Reaction Dynamics

  • Investigations into the nitration of pyridine-N-oxide derivatives, including the introduction of a nitro group in the 4-position of compounds like 4-chloro-pyridine-N-oxide, have provided insights into reaction dynamics and molecular changes (Hertog et al., 2010).

Halogen Substitution Studies

  • Research on the nitro group in 4-nitroimidazo[4,5-c]pyridin-2-ones, including the lability of the group and its replacement with halides, has been conducted, leading to the examination of reactions and transformations of 4-chloroimidazo[4,5-clpyridin-2-one (Yutilov & Svertilova, 1994).

Future Directions

The future directions for research on “4-chloro-1-methyl-3-nitro-1H-pyridin-2-one” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the diverse biological activities of heterocyclic compounds, there is potential for the development of new drugs .

properties

IUPAC Name

4-chloro-1-methyl-3-nitropyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-8-3-2-4(7)5(6(8)10)9(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZKCGXAVVUKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C(C1=O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-methyl-3-nitropyridin-2(1H)-one

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-chloro-3-nitropyridin-2(1H)-one (3.0 g, 17 mmol) in N,N-dimethylformamide (50 mL) was added sodium hydride (60% w/w, 1.0 g, 25.5 mmol) in batches at 0° C. The mixture was stirred at room temperature for 30 minutes. Then iodomethane (2.9 g, 20.4 mmol) was added dropwise to the above solution at room temperature. The resultant solution was stirred at room temperature for 12 hours. Once starting material was consumed, the reaction mixture was quenched with ice water (100 mL) at 0-10° C., and extracted with ethyl acetate (100 mL×3). The organic phase was washed with brine (100 mL×2), dried over anhydrous sodium sulfate, filtered and concentrated to give a residue. The residue was purified by column chromatography (silica gel, dichloromethane/methanol=10:1) to give 4-chloro-1-methyl-3-nitropyridin-2(1H)-one (3 g, 94%) as a yellow solid. LRMS (M+H+) m/z: calcd 188.0. found 188.
Quantity
3 g
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reactant
Reaction Step One
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1 g
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50 mL
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2.9 g
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resultant solution
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A suspension of 4-chloro-3-nitro-2-pyridone (1.00 g, 5.7 mmol), potassium carbonate (1.58 g, 11.5 mmol) and methyl iodide (4.07 g, 28.7 mmol) in N,N-dimethylacetamide (5 ml) were heated at 45° C. for 18 h. The mixture was allowed to cool to ambient temperature, poured into water (100 ml), layered with ethyl acetate (50 ml) and pH adjusted to 5 by the addition of 5N hydrochloric acid. The aqueous phase was extracted into ethyl acetate (2×100 ml), the combined organics were washed with water (2×100 ml) and brine (50 ml), dried over anhydrous sodium sulfate, filtered and evaporated to give a pale yellow solid. The solid was triturated with diethyl ether (20 ml), filtered and washed with diethyl ether (5 ml) and isohexane (10 ml) and left to air dry, to give 4-chloro-1-methyl-3-nitro-1H-pyridin-2-one (0.71 g, 66%) as a pale yellow solid: δH (360 MHz, DMSO) 3.36 (1H, dd, J 5 and 3), 3.54 (6H, s), 6.69 (2H, d, J 7), 8.09 (2H, d, J 7).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
4.07 g
Type
reactant
Reaction Step One
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5 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
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Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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